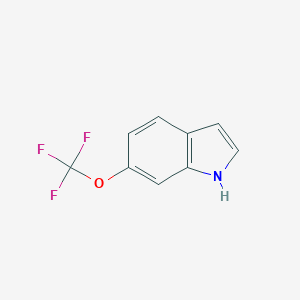

6-(Trifluorométhoxy)-1H-indole

Vue d'ensemble

Description

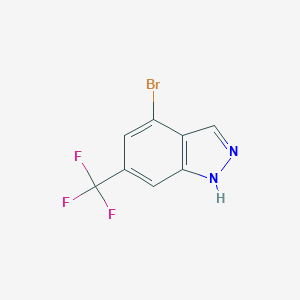

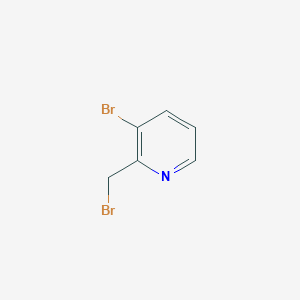

6-(Trifluoromethoxy)-1H-indole is a fluorinated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their presence in many biologically active molecules. While the provided papers do not directly discuss 6-(Trifluoromethoxy)-1H-indole, they do provide insights into the chemistry of related fluorinated indoles, which can be used to infer properties and reactivity patterns for the compound .

Synthesis Analysis

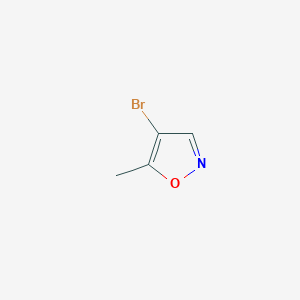

The synthesis of fluorinated indoles, such as 6-(trifluoromethyl)indole, often involves the use of starting materials that can introduce the trifluoromethyl group into the indole core. For instance, N-(2-iodophenyl)trifluoroacetimidoyl chlorides have been used as starting materials for the synthesis of various trifluoromethylated heterocycles, including indoloquinazolines, through C-H bond functionalization . Similarly, bromoindole derivatives have been used to synthesize trifluoromethyldiazirinyl indoles, which serve as precursors for bioactive metabolites . These methods could potentially be adapted for the synthesis of 6-(Trifluoromethoxy)-1H-indole by incorporating the appropriate leaving groups and reaction conditions to introduce the trifluoromethoxy moiety.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorinated substituent on the indole ring, which can significantly influence the electronic properties of the molecule. For example, the presence of a trifluoromethyl group can increase the lipophilicity and metabolic stability of the compound . The electronic effects of the trifluoromethyl group can also affect the absorption and emission spectra of indole derivatives, as seen in the case of triarylamines based on 6H-indolo[2,3-b]quinoxaline .

Chemical Reactions Analysis

Fluorinated indoles participate in a variety of chemical reactions. The introduction of trifluoromethyl and difluoroethyl radicals into indole derivatives has been achieved through radical-mediated dearomatization, leading to the synthesis of spirocyclic indolines . Additionally, the reactivity of 6-(difluoromethyl)indole with tryptophan synthase has been studied, showing that the enzyme processes the indolyl substrate without promoting dehalogenation . These studies suggest that 6-(Trifluoromethoxy)-1H-indole could also undergo unique chemical transformations influenced by the electron-withdrawing trifluoromethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles are often altered by the introduction of fluorine atoms. For instance, the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole have been characterized, with the trifluoromethyl analogs expected to have enhanced stability due to the strong carbon-fluorine bond . The presence of fluorine can also affect the boiling point, solubility, and overall reactivity of the compound. The synthesis of trifluoromethyl epoxy ethers and their reactions with aromatic amines to form trifluoromethyl indole derivatives further illustrate the versatility of fluorinated indoles in synthetic chemistry .

Applications De Recherche Scientifique

Produits pharmaceutiques

Le groupe trifluorométhoxy dans le 6-(Trifluorométhoxy)-1H-indole est connu pour sa capacité à améliorer la stabilité métabolique et la lipophilie des composés pharmaceutiques . Cela peut améliorer l’efficacité des médicaments et réduire les effets secondaires. Il est utilisé dans la conception de nouvelles molécules médicamenteuses ayant des effets neuroprotecteurs potentiels .

Agriculture

Dans le secteur agricole, le groupe trifluorométhoxy contribue au développement des produits agrochimiques. Il est utilisé pour créer des composés qui protègent les cultures des ravageurs et des maladies, améliorant le rendement et la qualité .

Science des matériaux

Ce composé sert de bloc de construction en science des matériaux pour créer de nouveaux matériaux aux propriétés souhaitables, comme des points de fusion plus élevés et une tension superficielle plus faible, ce qui est bénéfique pour le développement de dispositifs électroniques .

Synthèse chimique

This compound: est utilisé en synthèse chimique comme réactif pour introduire le groupe trifluorométhoxy dans d’autres molécules, ce qui facilite la création d’un large éventail d’éthers trifluorométhyliques .

Recherche biomédicale

En recherche biomédicale, le composé est étudié pour ses activités biologiques, ce qui pourrait conduire à des avancées dans la découverte et le développement de médicaments pour diverses maladies .

Sciences de l’environnement

Les propriétés uniques du groupe trifluorométhoxy sont exploitées en sciences de l’environnement pour développer des composés qui peuvent potentiellement réduire l’impact environnemental et améliorer la stabilité d’autres substances sensibles à l’environnement <a aria-label="8: " data-citationid="f903a39e-fa4a-83a4-6e24-dda9bc7344

Mécanisme D'action

Target of Action

The primary target of 6-(Trifluoromethoxy)-1H-indole, also known as Riluzole, is the glutamate neurotransmission system . It has been shown to inhibit both glutamate release and postsynaptic glutamate receptor signaling . It also reportedly inhibits voltage-gated sodium channels .

Mode of Action

6-(Trifluoromethoxy)-1H-indole interacts with its targets by modulating glutamate neurotransmission . It inhibits the release of glutamate, a neurotransmitter that sends signals in the brain and throughout the nerves in the body . It also inhibits postsynaptic glutamate receptor signaling . This compound has also been reported to inhibit voltage-gated sodium channels .

Biochemical Pathways

The biochemical pathways affected by 6-(Trifluoromethoxy)-1H-indole are primarily those involving glutamate neurotransmission . By inhibiting both the release of glutamate and the signaling of postsynaptic glutamate receptors, this compound can modulate the biochemical pathways that these processes are involved in .

Pharmacokinetics

6-(Trifluoromethoxy)-1H-indole is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . The mean elimination half-life of this compound is 12 hours after repeated doses . With multiple-dose administration, it accumulates in plasma by about twofold and steady-state is reached in less than 5 days .

Result of Action

The molecular and cellular effects of 6-(Trifluoromethoxy)-1H-indole’s action primarily involve the modulation of glutamate neurotransmission . By inhibiting glutamate release and postsynaptic glutamate receptor signaling, this compound can help to reduce the damage to motor neurons that is often seen in conditions like amyotrophic lateral sclerosis (ALS) .

Safety and Hazards

Orientations Futures

Propriétés

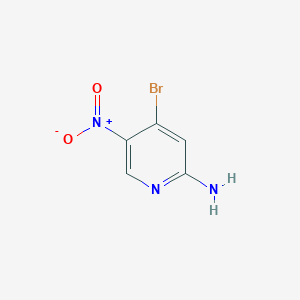

IUPAC Name |

6-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODJNBPQUZSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621997 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467451-91-8 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)